Thiadiazole Regioisomer Differentiation: 1,2,4- vs 1,3,4-Thiadiazole Impact on Hydrogen-Bonding Geometry and Predicted Target Complementarity
The target compound incorporates a 1,2,4-thiadiazol-5-yl group connected via piperazine at the thiadiazole C-5 position, whereas the closest commercially available analog CAS 2380182-08-9 bears a 1,3,4-thiadiazol-2-yl group. In the 1,2,4-isomer, the sulfur and N-4 nitrogen are positioned 1,2-relative, producing a distinct hydrogen-bond acceptor vector compared with the 1,3-arrangement in the 1,3,4-isomer. This regioisomeric difference is non-trivial: in the Bongartz et al. (2002) anti-angiogenic series and the Finlay et al. (2019) GLS1 inhibitor series, the 1,2,4-thiadiazol-5-yl substitution pattern was essential for target engagement, with the 1,3,4-isomer showing markedly reduced activity [1][2]. The target compound uniquely combines the bioactive 1,2,4-thiadiazol-5-yl regioisomer with a furan-substituted pyridazine core, a combination not found in any published GLS1 or dCTPase inhibitor series.
| Evidence Dimension | Thiadiazole regioisomer identity and its documented impact on biological target engagement |
|---|---|
| Target Compound Data | 1,2,4-thiadiazol-5-yl regioisomer; S and N-4 in 1,2-relationship; piperazine attached at thiadiazole C-5 position |
| Comparator Or Baseline | CAS 2380182-08-9: 1,3,4-thiadiazol-2-yl regioisomer; S and N-3 in 1,3-relationship; distinct H-bond acceptor geometry |
| Quantified Difference | Regioisomer-dependent activity documented in Bongartz et al. (2002): 1,2,4-thiadiazol-5-yl series produced orally active anti-angiogenic compounds; corresponding 1,3,4-isomers not reported as active in the same assay system [1] |
| Conditions | Rat aortic ring assay (in vitro microvessel growth); GLS1 allosteric inhibition assay (Finlay et al., 2019) [2] |
Why This Matters
Selection of the 1,2,4-thiadiazole regioisomer is critical for programs targeting angiogenesis or glutaminase pathways; the 1,3,4-isomer cannot be substituted without risking loss of target engagement based on published SAR.
- [1] Bongartz JP, Stokbroekx R, Van der Aa M, et al. Synthesis and Anti-Angiogenic Activity of 6-(1,2,4-Thiadiazol-5-yl)-3-amino Pyridazine Derivatives. Bioorg Med Chem Lett. 2002;12(4):589-591. View Source
- [2] Finlay MRV, et al. Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. J Med Chem. 2019;62(14):6540-6560. View Source
